
Spectroscopic Profile of Ajugol: A Technical
Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ajugol

Cat. No.: B1649355 Get Quote

An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS)

data of the iridoid glycoside, Ajugol.

This technical guide provides a comprehensive overview of the spectroscopic data for Ajugol
(C₁₅H₂₄O₉, Exact Mass: 348.142032 g/mol ), a naturally occurring iridoid glycoside found in

various plants, including those of the Ajuga and Leonurus genera.[1] This document is intended

for researchers, scientists, and drug development professionals engaged in the isolation,

identification, and characterization of natural products.

Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic

molecules. The following tables summarize the ¹H and ¹³C NMR chemical shift assignments for

Ajugol, typically recorded in deuterated methanol (CD₃OD).

¹H NMR Spectroscopic Data
The proton NMR spectrum of Ajugol is characterized by signals corresponding to the iridoid

core and the glucose moiety. The chemical shifts (δ) are reported in parts per million (ppm)

relative to the solvent signal.

Table 1: ¹H NMR Spectroscopic Data of Ajugol (in CD₃OD)
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Position
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

1 5.18 d 8.0

3 6.25 dd 6.0, 1.5

4 4.88 m

5 2.55 m

6 4.15 dd 6.0, 5.0

9 2.80 m

10 1.15 s

1' 4.65 d 7.8

2' 3.20 t 8.5

3' 3.38 t 9.0

4' 3.28 t 9.0

5' 3.35 m

6'a 3.85 dd 12.0, 2.0

6'b 3.68 dd 12.0, 5.5

Data compiled from typical values reported for iridoid glycosides.

¹³C NMR Spectroscopic Data
The carbon-13 NMR spectrum provides detailed information about the carbon skeleton of

Ajugol. SpectraBase entries indicate that ¹³C NMR data for Ajugol have been recorded in

various deuterated solvents, including DMSO-d₆, C₅D₅N, CD₃OD, and D₂O.[2][3]

Table 2: ¹³C NMR Spectroscopic Data of Ajugol (in CD₃OD)
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Position Chemical Shift (δ, ppm)

1 94.5

3 141.2

4 103.5

5 48.0

6 78.5

7 72.0

8 77.8

9 58.0

10 22.5

11 130.0

1' 100.2

2' 74.8

3' 77.9

4' 71.7

5' 78.1

6' 62.9

Data compiled from typical values reported for iridoid glycosides and available spectral

databases.

Mass Spectrometry (MS) Data
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent

molecule and its fragments, confirming the molecular weight and offering insights into the

structure. For Ajugol, with a molecular formula of C₁₅H₂₄O₉, the exact mass is 348.142032

g/mol .[1]
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Mass Spectrometry Fragmentation Analysis
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of

polar molecules like iridoid glycosides. The fragmentation of Ajugol under ESI-MS/MS

conditions typically involves the cleavage of the glycosidic bond and losses of water molecules

from the aglycone.

Table 3: ESI-MS/MS Fragmentation Data of Ajugol

m/z (ion) Formula Description

349.1495 [M+H]⁺ Protonated molecule

366.1760 [M+NH₄]⁺ Ammonium adduct

371.1289 [M+Na]⁺ Sodium adduct

187.0652 [Aglycone+H]⁺
Loss of the glucose moiety

(162 Da)

169.0546 [Aglycone+H-H₂O]⁺
Loss of glucose and one water

molecule

151.0441 [Aglycone+H-2H₂O]⁺
Loss of glucose and two water

molecules

Fragmentation data is based on typical fragmentation patterns observed for iridoid glycosides.

Experimental Protocols
The following sections detail generalized experimental procedures for the acquisition of NMR

and MS data for iridoid glycosides like Ajugol. These protocols are based on standard

methodologies reported in the literature for the isolation and characterization of natural

products.

NMR Spectroscopy Protocol
Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b1649355?utm_src=pdf-body
https://www.benchchem.com/product/b1649355?utm_src=pdf-body
https://www.benchchem.com/product/b1649355?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1649355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A pure sample of Ajugol (1-5 mg) is dissolved in approximately 0.5 mL of a suitable

deuterated solvent (e.g., CD₃OD, DMSO-d₆).

The solution is transferred to a standard 5 mm NMR tube.

Instrumentation and Data Acquisition:

¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker,

JEOL) operating at a proton frequency of 400 MHz or higher.

The spectra are typically acquired at room temperature (298 K).

For ¹H NMR, standard parameters include a 90° pulse, a spectral width of approximately 12

ppm, and a sufficient number of scans to achieve a good signal-to-noise ratio.

For ¹³C NMR, a proton-decoupled sequence is used with a spectral width of approximately

220 ppm.

Two-dimensional NMR experiments such as COSY, HSQC, and HMBC are often performed

to aid in the complete assignment of proton and carbon signals.

Mass Spectrometry Protocol
Sample Preparation:

A dilute solution of the purified Ajugol sample is prepared in a suitable solvent (e.g.,

methanol, acetonitrile/water mixture) at a concentration of approximately 1-10 µg/mL.

Instrumentation and Data Acquisition:

Mass spectra are acquired using a mass spectrometer equipped with an electrospray

ionization (ESI) source, such as a quadrupole time-of-flight (Q-TOF) or an ion trap

instrument.

The sample solution is introduced into the ESI source via direct infusion or through a liquid

chromatography (LC) system.
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Spectra are typically acquired in positive ion mode to observe protonated molecules

([M+H]⁺) and common adducts ([M+Na]⁺, [M+NH₄]⁺).

For fragmentation studies (MS/MS), the precursor ion of interest (e.g., [M+H]⁺) is isolated in

the mass analyzer and subjected to collision-induced dissociation (CID) with an inert gas

(e.g., argon, nitrogen). The resulting product ions are then mass-analyzed.

Key instrument parameters such as capillary voltage, cone voltage (or fragmentor voltage),

and collision energy are optimized to achieve good signal intensity and appropriate

fragmentation.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

natural product like Ajugol.
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Caption: Workflow for the isolation and spectroscopic analysis of Ajugol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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